molecular formula C8H15NO B8346494 3,3-Dimethylcyclohexanone oxime CAS No. 4994-14-3

3,3-Dimethylcyclohexanone oxime

Cat. No.: B8346494
CAS No.: 4994-14-3
M. Wt: 141.21 g/mol
InChI Key: YJTYWSWRBZQVPA-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexanone oxime is a derivative of 3,3-dimethylcyclohexanone, a cyclic ketone synthesized via selective hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione). The hydrogenation process employs heterogeneous palladium catalysts, such as Pd/Amberlyst 15®, achieving yields of 69–73% with >95% selectivity under optimized conditions . The oxime is subsequently formed by reacting 3,3-dimethylcyclohexanone with hydroxylamine, a common method for oxime synthesis. Alternative synthetic routes include Grignard reactions using 3-methyl-2-cyclohexen-1-one and methylmagnesium bromide, yielding 92% of the ketone precursor .

Structurally, the gem-dimethyl groups at the 3-position introduce steric hindrance, influencing regioselectivity in reactions such as cycloadditions and Beckmann rearrangements . Applications span fragrance intermediates (e.g., synthesis of woody odorants) and bioactive compounds, including acetylcholinesterase (AChE) inhibitors .

Properties

CAS No.

4994-14-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(3,3-dimethylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-4-7(6-8)9-10/h10H,3-6H2,1-2H3

InChI Key

YJTYWSWRBZQVPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=NO)C1)C

Origin of Product

United States

Comparison with Similar Compounds

Cyclohexanone Oxime

  • Structure : Lacks alkyl substituents, leading to unhindered reactivity.
  • Synthesis: Direct oximation of cyclohexanone.
  • Reactivity: Undergoes normal Beckmann rearrangement to ε-caprolactam. In contrast, 3,3-dimethylcyclohexanone oxime’s steric bulk may favor abnormal pathways .
  • Physical Properties: Molecular weight = 113.16 g/mol; soluble in polar solvents (e.g., methanol, water) .

2,6-Dimethylcyclohexanone Oxime (Isomeric Mixture)

  • Structure : Methyl groups at 2- and 6-positions create cis/trans isomerism.
  • Synthesis: Reacts with hydroxylamine hydrochloride in methanol.
  • Applications : Intermediate in tetraoxane anti-malarial agents .
  • Safety: Classified as a flammable liquid (UN 1993), similar to 3,3-dimethylcyclohexanone derivatives .

4,4-Dimethylcyclohexanone Oxime

  • Reactivity: Forms distinct regioisomers in cycloadditions due to steric interactions between the enamine and dimethyl groups, contrasting with this compound’s single isomer outcome .

Reactivity and Reaction Pathways

Compound Beckmann Reaction Behavior Regioselectivity in Cycloadditions
This compound Prone to abnormal Beckmann reaction under steric strain Single regioisomer due to steric separation of substituents
Cyclohexanone oxime Normal rearrangement to ε-caprolactam N/A (no substituent effects)
2,2-Dimethylcyclohexanone oxime Abnormal Beckmann reaction dominant Similar steric effects but weaker than 3,3-dimethyl variant

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